REACTION_CXSMILES
|
[CH:1]1[N:2]=[CH:3][N:4]2[CH2:9][CH2:8][CH2:7][CH2:6][C:5]=12.[Li]CCCC.CN([CH:18]=[O:19])C>C1COCC1>[CH:1]1[N:2]=[C:3]([CH:18]=[O:19])[N:4]2[CH2:9][CH2:8][CH2:7][CH2:6][C:5]=12
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=1N=CN2C1CCCC2
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Control Type
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UNSPECIFIED
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Setpoint
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-78 °C
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Type
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CUSTOM
|
Details
|
the reaction stirred at −78° C. for 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
the reaction warmed to room temperature
|
Type
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STIRRING
|
Details
|
stirred for 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
before quenching with saturated aqueous NH4Cl (5 mL)
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Type
|
ADDITION
|
Details
|
The mixture was diluted with EtOAc (30 mL) and brine
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Type
|
WASH
|
Details
|
the organic phase washed with brine (1×30 mL)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The resultant brown oil (191 mg) was purified by column chromatography on silica gel (CH2Cl2/MeOH, 96:4)
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C=1N=C(N2C1CCCC2)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 105 mg | |
YIELD: PERCENTYIELD | 40% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |